Leu-Pro trifluoroacetate salt
Overview
Description
Leu-Pro trifluoroacetate salt is a white powder with the empirical formula C11H20N2O3 · C2HF3O2 . It has a molecular weight of 342.31 . L-leucyl-L-proline (Leu-Pro) and its retro variant Pro-Leu may be used along with other proline dipeptides to study imprinting and chemotaxis in tetrahymena .
Synthesis Analysis
Trifluoroacetic acid (TFA) is commonly used in the manufacturing process to release synthesized peptides from solid-phase resins . TFA or acetate is also used during reversed-phase HPLC purification of peptides . TFA is manufactured using acetate and fluoride as precursors .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringOC(=O)C(F)(F)F.CC(C)CC@HC(=O)N1CCC[C@H]1C(O)=O
. Physical and Chemical Properties Analysis
This compound is a white powder . It has a molecular weight of 342.31 . The storage temperature for this compound is -20°C .Scientific Research Applications
1. Peptide Purification and Crystallization
Leu-Pro trifluoroacetate salt, a contaminant in peptides from solid phase synthesis, poses challenges in peptide chemistry. It affects peptides' chemical and biological properties. The traditional two-step post-synthetic purification involving chromatography and ion exchange can be replaced by co-crystallization. This single-step method leads to TFA-free crystals of dipeptides, showcasing an innovative approach in peptide purification and crystallization (Lucaioli et al., 2018).
2. Multicomponent Crystal Formation
This compound is crucial in the formation of ternary and quaternary crystal forms in peptide cocrystallization. These crystal forms aid in understanding the range of accessible crystal structures from target cocrystals to TFA salt. The variety of multicomponent phases enhances our knowledge of peptide crystallization processes (Lucaioli et al., 2018).
3. Terpolymerization Studies
Investigations into the terpolymerization of amino acids, including Leu-NCA, in trifluoroacetic acid provide insights into the copolymerization parameters and the behavior of these compounds under different conditions. This research contributes significantly to our understanding of polymer chemistry and the synthesis of copolypeptides (Hull & Kricheldorf, 1980).
4. Chemical Synthesis and Analysis
This compound plays a role in the synthesis of various peptides and proteins. For example, it is involved in the preparation of specific peptides and their analogs, contributing to the field of peptide synthesis and analytical chemistry (Jaeger et al., 1980).
5. Stable Isotope Labeling in Proteomics
In proteomics, stable isotope labeling using amino acids in cell culture (SILAC) involves the incorporation of specific amino acids, like deuterated leucine, into proteins. This method is critical for quantitative proteomics and allows for the accurate identification and quantitation of complex protein mixtures (Ong et al., 2002).
Safety and Hazards
It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling Leu-Pro trifluoroacetate salt . Use of personal protective equipment and chemical impermeable gloves is advised . Ensure adequate ventilation and remove all sources of ignition . In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .
Mechanism of Action
Target of Action
Leu-Pro trifluoroacetate salt is a dipeptide consisting of the amino acids leucine (Leu) and proline (Pro). It has been used in studies related to chemotaxis and imprinting in tetrahymena , suggesting that it may interact with receptors or enzymes involved in these processes.
Mode of Action
It’s known that dipeptides can interact with various cellular targets, potentially influencing signaling pathways and cellular responses
Biochemical Pathways
Given its use in studies of chemotaxis and imprinting in tetrahymena , it may influence pathways related to these processes.
Result of Action
Its use in studies of chemotaxis and imprinting in tetrahymena suggests that it may influence cellular movement and gene expression patterns .
Properties
IUPAC Name |
(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3.C2HF3O2/c1-7(2)6-8(12)10(14)13-5-3-4-9(13)11(15)16;3-2(4,5)1(6)7/h7-9H,3-6,12H2,1-2H3,(H,15,16);(H,6,7)/t8-,9-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVSSRGHMVVWPD-OZZZDHQUSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)O)N.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)N.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21F3N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60745581 | |
Record name | L-Leucyl-L-proline--trifluoroacetic acid (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60745581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67320-92-7 | |
Record name | L-Leucyl-L-proline--trifluoroacetic acid (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60745581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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